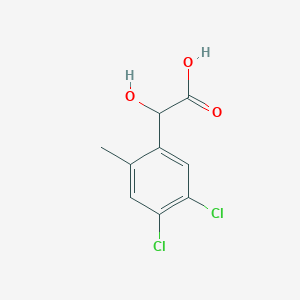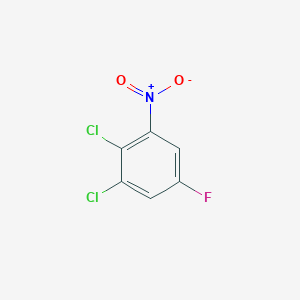
4,5-Dichloro-2-methylmandelic acid
概要
説明
4,5-Dichloro-2-methylmandelic acid (DCMA) is a compound that has been studied extensively in recent years, primarily due to its potential applications in the fields of biochemistry and physiology. This organic acid has been found to have a number of interesting properties, including its ability to act as a precursor for the synthesis of other compounds, its ability to act as an inhibitor of certain enzymes, and its ability to act as a regulator of certain metabolic pathways. In
科学的研究の応用
4,5-Dichloro-2-methylmandelic acid has been studied extensively in recent years due to its potential applications in the fields of biochemistry and physiology. In particular, it has been found to have a number of interesting properties, including its ability to act as a precursor for the synthesis of other compounds, its ability to act as an inhibitor of certain enzymes, and its ability to act as a regulator of certain metabolic pathways. As such, 4,5-Dichloro-2-methylmandelic acid has been studied for its potential uses in the development of drugs and therapies for a wide variety of diseases and conditions.
作用機序
The exact mechanism of action of 4,5-Dichloro-2-methylmandelic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme responsible for the conversion of glucose to glycogen. In addition, it is believed to act as a regulator of certain metabolic pathways, such as the pathway responsible for the production of adenosine triphosphate (ATP).
生化学的および生理学的効果
4,5-Dichloro-2-methylmandelic acid has been found to have a number of interesting biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have an effect on the regulation of certain metabolic pathways, such as the pathway responsible for the production of ATP. Furthermore, it has been found to have an effect on the regulation of the immune system, as well as the regulation of the nervous system.
実験室実験の利点と制限
The advantages of using 4,5-Dichloro-2-methylmandelic acid for laboratory experiments include its low cost and its availability. In addition, its relatively low toxicity makes it an ideal compound for use in laboratory experiments. However, there are a number of limitations to using 4,5-Dichloro-2-methylmandelic acid for laboratory experiments. In particular, its stability is relatively low, and its solubility is limited. Furthermore, its chemical reactivity is limited, and it can be difficult to synthesize in large quantities.
将来の方向性
There are a number of potential future directions for the use of 4,5-Dichloro-2-methylmandelic acid. In particular, further research could be conducted into its potential use as a drug or therapy for a wide variety of diseases and conditions. In addition, further research could be conducted into its potential use as a precursor for the synthesis of other compounds, as well as its potential use as an inhibitor of certain enzymes and its potential use as a regulator of certain metabolic pathways. Finally, further research could be conducted into its potential use as a biomarker for the detection of certain diseases and conditions.
特性
IUPAC Name |
2-(4,5-dichloro-2-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-2-6(10)7(11)3-5(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAGPLDLHVPPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methylmandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















